![molecular formula C13H10ClF2N B14207923 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine CAS No. 791583-29-4](/img/structure/B14207923.png)
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloromethyl group and two fluorine atoms on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzyl chloride with 3-methylpyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced aromatic rings or modified substituents.
Wissenschaftliche Forschungsanwendungen
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It can be utilized in the synthesis of advanced materials with specific properties, such as polymers or liquid crystals.
Wirkmechanismus
The mechanism of action of 2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2,5-difluoroacetophenone
- 2,5-Difluorophenacyl chloride
- 2-Chloro-1-(2,5-difluorophenyl)ethanone
Uniqueness
2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine is unique due to the presence of both the pyridine ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
791583-29-4 |
|---|---|
Molekularformel |
C13H10ClF2N |
Molekulargewicht |
253.67 g/mol |
IUPAC-Name |
2-[chloro-(2,5-difluorophenyl)methyl]-3-methylpyridine |
InChI |
InChI=1S/C13H10ClF2N/c1-8-3-2-6-17-13(8)12(14)10-7-9(15)4-5-11(10)16/h2-7,12H,1H3 |
InChI-Schlüssel |
YQGPQNDHTOONKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C(C2=C(C=CC(=C2)F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
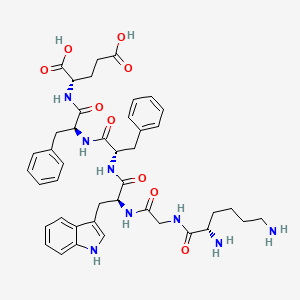
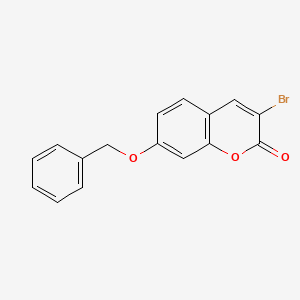
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
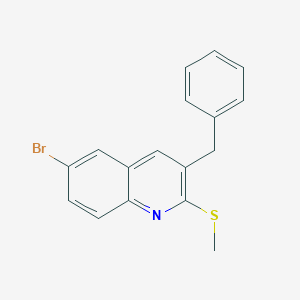
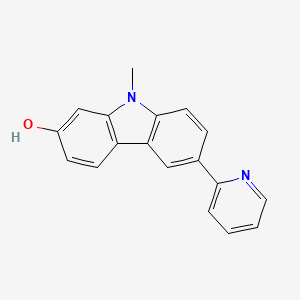
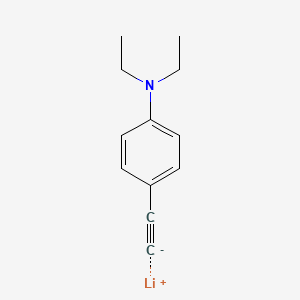
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
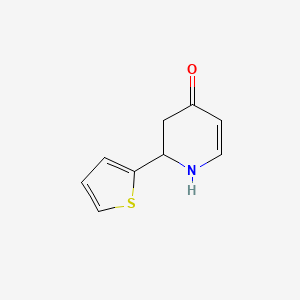
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
